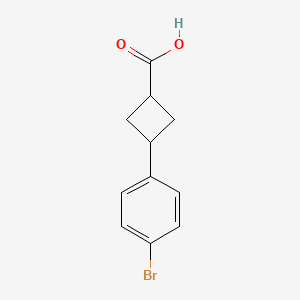

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Vue d'ensemble

Description

“3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It appears as a powder .

Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” is 1S/C11H11BrO2/c12-10-3-1-2-7 (6-10)8-4-9 (5-8)11 (13)14/h1-3,6,8-9H,4-5H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

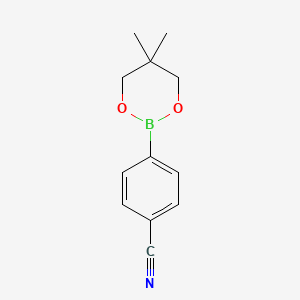

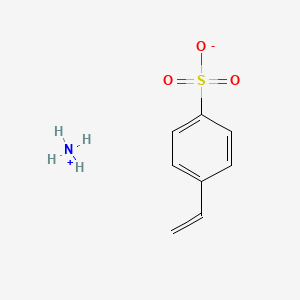

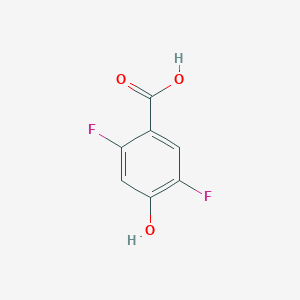

Chemical Synthesis and Polymerization 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid serves as a crucial intermediate in the synthesis of complex molecules and polymers. For instance, its derivatives have been investigated for their reactivity in palladium-catalyzed carbon-carbon bond formations, leading to arylated benzolactones with potential applications in medicinal chemistry and materials science. The compound's structural motif is conducive to ring-opening metathesis polymerization (ROMP), highlighting its utility in the creation of novel polymeric materials with unique properties due to the inherent strain and geometric configuration of the cyclobutane ring (Matsuda, Shigeno, & Murakami, 2008); (Song, Lee, Parker, & Sampson, 2010).

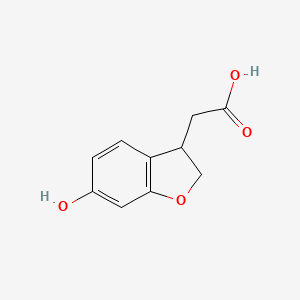

Boron Neutron Capture Therapy (BNCT) A novel boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential application in boron neutron capture therapy (BNCT), a promising cancer treatment method. This derivative, starting from 3-(bromomethyl)cyclobutanone ketal, illustrates the compound's potential as a precursor for therapeutic agents, demonstrating the versatility of cyclobutane derivatives in drug development (Kabalka & Yao, 2004).

Medicinal Chemistry The cyclobutane ring is increasingly recognized for its role in medicinal chemistry, offering a unique combination of chemical stability and conformational rigidity that can be exploited for drug design. Cyclobutanes can improve pharmacokinetic properties, enhance binding specificity, and increase metabolic stability in drug candidates. Their incorporation into molecules has been shown to affect positively various drug attributes, such as potency, selectivity, and oral bioavailability, making them valuable scaffolds in the design of new therapeutics (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).

Supramolecular Chemistry The study of co-crystals and solid-state reactions further exemplifies the utility of cyclobutane derivatives in scientific research. These compounds participate in [2 + 2] cycloaddition reactions, a cornerstone of supramolecular chemistry, allowing for the engineering of molecular assemblies with desired properties. Such reactions have been utilized for the structural study of co-crystals, illustrating the versatility of cyclobutane derivatives in exploring and manipulating molecular architectures (Lemmerer & Fernandes, 2012).

Safety And Hazards

The safety information for “3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-(4-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFECYRKDVGFGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633352 | |

| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

CAS RN |

149506-16-1 | |

| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

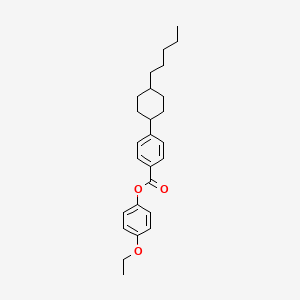

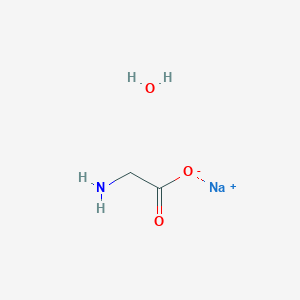

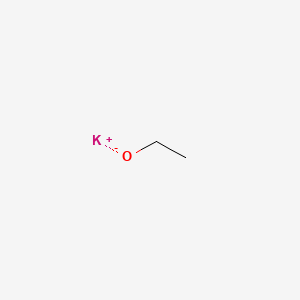

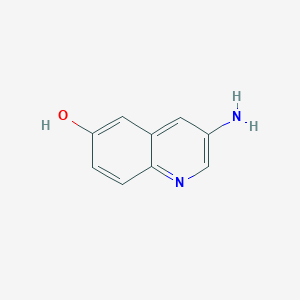

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)

![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)